BCAT1/2 Inhibitory Activity vs. BAY-069
BAY-771 exhibits very weak inhibitory activity against BCAT1 and no activity against BCAT2, in stark contrast to the potent dual inhibition displayed by its structural analog BAY-069 [1]. This difference is attributed to the lack of a 4-chloro substituent on the naphthalene ring of BAY-771 [1].
| Evidence Dimension | Inhibitory activity against BCAT1 and BCAT2 |
|---|---|
| Target Compound Data | BCAT1: Very weak inhibition; BCAT2: No activity |
| Comparator Or Baseline | BAY-069: BCAT1 IC50 = 27 nM; BCAT2 IC50 = 130 nM |
| Quantified Difference | Qualitative difference: BAY-771 is inactive; BAY-069 is a potent dual inhibitor |
| Conditions | Biochemical assays using recombinant human BCAT1 and BCAT2 |
Why This Matters
This defines BAY-771's role as a negative control, allowing researchers to distinguish target-specific effects from off-target or compound-specific artifacts in BCAT inhibition studies.
- [1] Gunther, J. et al. J. Med. Chem. 2022, 65, 14366-14390. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe. View Source
